2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various cellular structures .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to various biochemical changes .
Biochemical Pathways
The compound has been found to affect monoclonal antibody production in recombinant Chinese hamster ovary cells . It increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide are not well-studied. Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. Similar compounds have been found to exhibit binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Biological Activity
2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, with the CAS number 2034240-95-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is C21H27N3O, with a molecular weight of 337.5 g/mol. The structure features a benzamide core with a dimethyl substitution at the 2 and 5 positions and a piperidine ring substituted with a 2-methylpyridine moiety.
Property | Value |
---|---|
Molecular Formula | C21H27N3O |
Molecular Weight | 337.5 g/mol |
CAS Number | 2034240-95-2 |
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds in the benzamide class have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
- Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), influencing neurotransmitter release and neuronal excitability .
Biological Activity Studies
Research on related benzamide compounds indicates promising biological activities, including anti-tumor and neuroprotective effects. For instance, studies have demonstrated that certain benzamide derivatives exhibit moderate to high potency in inhibiting cancer cell proliferation through targeted kinase inhibition .
Case Studies
- Antitumor Activity : A study involving a series of benzamide derivatives demonstrated significant antitumor effects in vivo, with some compounds leading to prolonged survival in treated cohorts .
- Neuropharmacological Effects : Research on related compounds indicated potential anxiolytic properties when tested in rodent models, suggesting that structural modifications similar to those in this compound could yield similar results .
Pharmacological Profile
The pharmacological profile of this compound remains under investigation, but it is hypothesized to exhibit:
- Cytotoxicity against various cancer cell lines.
- Neuroprotective effects , potentially beneficial for neurodegenerative disorders.
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-4-5-16(2)20(12-15)21(25)23-14-18-7-10-24(11-8-18)19-6-9-22-17(3)13-19/h4-6,9,12-13,18H,7-8,10-11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUJQTXVHDYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.